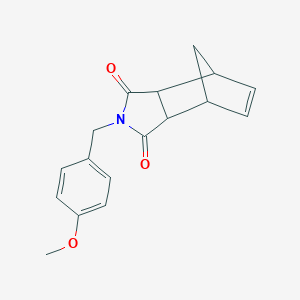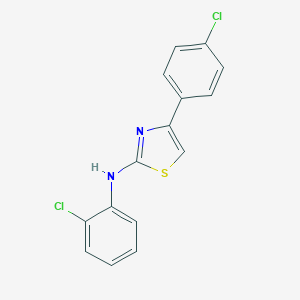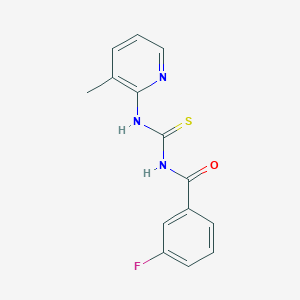![molecular formula C25H28N4O5S B398187 5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE](/img/structure/B398187.png)
5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Phenoxyethylation: The attachment of a phenoxyethyl group to the amino-substituted aromatic ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反应分析
5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxyethyl and sulfonyl groups may contribute to the compound’s binding affinity and specificity for certain proteins or enzymes .
相似化合物的比较
5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE can be compared with similar compounds such as:
3-nitro-4-[(2-phenoxyethyl)amino]-2H-chromen-2-one: A compound with a similar nitro and phenoxyethyl group but different core structure.
4,4’-diaminodiphenyl ether: A compound with similar amine and ether functionalities but lacking the nitro and sulfonyl groups.
属性
分子式 |
C25H28N4O5S |
|---|---|
分子量 |
496.6g/mol |
IUPAC 名称 |
5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline |
InChI |
InChI=1S/C25H28N4O5S/c1-20-7-10-23(11-8-20)35(32,33)28-16-14-27(15-17-28)21-9-12-25(29(30)31)24(19-21)26-13-18-34-22-5-3-2-4-6-22/h2-12,19,26H,13-18H2,1H3 |
InChI 键 |
BCNAGKLUPRYTQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCOC4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCOC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[(2-ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-isopropylphenyl)acetamide](/img/structure/B398104.png)
![N-(4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B398107.png)
![N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B398108.png)


![3-fluoro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B398114.png)
![8-({5-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl}sulfanyl)quinoline](/img/structure/B398118.png)

![2-{3-allyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B398120.png)
![N-(3-acetylphenyl)-2-{3-allyl-2-[(3-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398121.png)
![N-(3-acetylphenyl)-2-{3-allyl-2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398122.png)
![2-{3-allyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B398123.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398125.png)
![2-[2-(4-acetylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B398127.png)
